

Kopsinine molecular weight and formula

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Compound of Interest

Compound Name: Kopsinine

Cat. No.: B1673752

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An In-Depth Technical Guide to **Kopsinine** for Researchers and Drug Development Professionals

Kopsinine, a complex indole alkaloid, has garnered interest within the scientific community for its unique hexacyclic ring system and its relation to the broader family of Kopsia alkaloids. This document provides a comprehensive overview of the fundamental physicochemical properties of **Kopsinine**, with a focus on its molecular characteristics.

Core Molecular Data

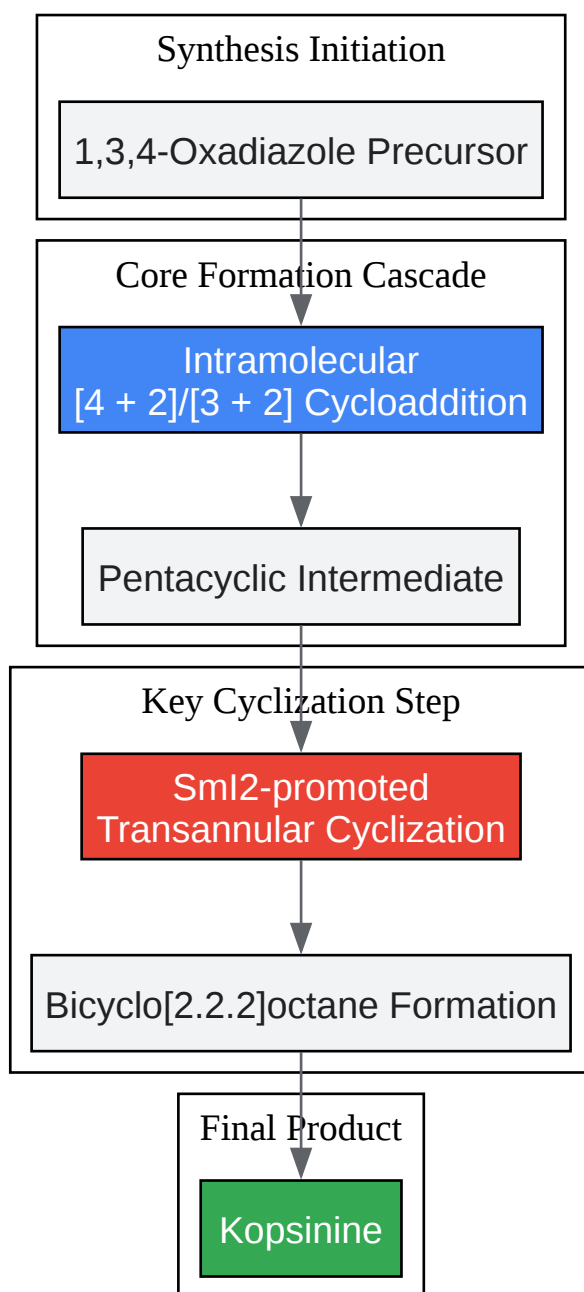
A clear understanding of a compound's molecular weight and formula is foundational for all research and development activities, from stoichiometric calculations in synthesis to dosage preparations in pharmacological studies. The essential molecular data for **Kopsinine** is summarized below.

Property	Value
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₂ [1]
Molecular Weight	338.4 g/mol [1] (338.44 g/mol [2])
IUPAC Name	methyl (1R,9R,16R,18R,21S)-2,12-diazahehexacyclo[14.2.2.1 ^{9,12} .0 ^{1,9} .0 ^{3,8} .0 ^{16,21}]henicosa-3,5,7-triene-18-carboxylate[1]
CAS Number	559-51-3[1]
Synonyms	Kopsinine[1]

Kopsinine is classified as an indole alkaloid.^[1] It is a natural product that has been reported in organisms such as *Kopsia officinalis* and *Hunteria zeylanica*.^[1] The intricate structure of **Kopsinine**, featuring a bicyclo[2.2.2]octane core, has made it a challenging target for total synthesis, a feat that has been accomplished through innovative chemical strategies.^{[3][4]}

Synthetic Approach Overview

The total synthesis of **Kopsinine** is a notable achievement in organic chemistry, highlighting a powerful intramolecular [4 + 2]/[3 + 2] cycloaddition cascade of a 1,3,4-oxadiazole.^{[3][4]} This key reaction is followed by a unique samarium(II) iodide (SmI₂)-promoted transannular cyclization to form the characteristic bicyclo[2.2.2]octane core of the hexacyclic ring system.^[3] ^[4] A simplified logical workflow of this synthetic strategy is depicted below.



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Caption: Logical workflow for the total synthesis of **Kopsinine**.

Experimental Protocols

While detailed, step-by-step experimental protocols for the total synthesis of **Kopsinine** are extensive and proprietary to the research groups that developed them, the published literature

outlines the key reactions and conditions. For researchers aiming to replicate or build upon these syntheses, consulting the primary literature is essential. The pivotal steps generally involve:

- **Preparation of the 1,3,4-Oxadiazole Precursor:** This typically involves multi-step synthesis to construct the necessary linear molecule containing the oxadiazole moiety and the tethered dienophile.
- **Intramolecular Cycloaddition Cascade:** The precursor is subjected to thermal conditions (e.g., heating in a high-boiling solvent like o-dichlorobenzene) to initiate the intramolecular Diels-Alder and subsequent 1,3-dipolar cycloaddition reactions, forming the pentacyclic core. [3]
- **Transannular Cyclization:** The pentacyclic intermediate is then treated with a reducing agent, such as samarium(II) iodide, to promote the formation of the final C-C bond that establishes the bicyclo[2.2.2]octane system. [3][4]
- **Final Functional Group Manipulations:** The resulting structure may require further chemical modifications, such as deprotection or redox reactions, to yield the natural product, **Kopsinine**.

For professionals in drug development, understanding these synthetic pathways is crucial for evaluating the feasibility of producing **Kopsinine** or its analogs on a larger scale. The complexity of the synthesis suggests that, for now, isolation from natural sources may be a more viable route for obtaining larger quantities of the compound, although this presents its own challenges in terms of yield and purification. Further research into optimizing the synthetic route or exploring biosynthetic pathways could be fruitful areas of investigation.

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